molecular formula C27H18N2O5 B2873045 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide CAS No. 888461-63-0

3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2873045
CAS No.: 888461-63-0
M. Wt: 450.45
InChI Key: SQCLZNXHQXSSIX-UHFFFAOYSA-N
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Description

3-(2-Naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 888461-57-2) is a synthetic small molecule with a molecular formula of C27H18N2O5 and a molecular weight of 450.4 g/mol . This compound is built on a benzofuran-2-carboxamide scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several pharmaceuticals . The molecule is strategically functionalized with a 1,3-benzodioxole (piperonyl) group and a naphthamide substituent, motifs frequently associated with potent biological activity. The 1,3-benzodioxole core is a common pharmacophore found in natural products and has been extensively investigated for its antidiabetic potential. Research on closely related benzodioxol-carboxamide derivatives has demonstrated significant in vitro inhibitory activity against the α-amylase enzyme, a key target in the management of type 2 diabetes . Furthermore, structural analogs have shown promise in vivo, significantly reducing blood glucose levels in animal models . The presence of the bulky naphthalene group suggests potential for unique target binding and interaction with biological membranes. From a synthetic chemistry perspective, this compound can be accessed through modular routes involving C–H arylation and transamidation chemistry, allowing for efficient installation of the naphthamide moiety and further diversification . This product is intended for research purposes only, specifically for use in biochemical screening, enzyme inhibition studies, and as a lead compound in the development of novel therapeutic agents. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O5/c30-26(18-10-9-16-5-1-2-6-17(16)13-18)29-24-20-7-3-4-8-21(20)34-25(24)27(31)28-19-11-12-22-23(14-19)33-15-32-22/h1-14H,15H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLZNXHQXSSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rh(III)-Catalyzed Annulative Redox-Neutral Arylation

A method adapted from Rh(III)-catalyzed tandem annulation employs methyl 3-((2-methylallyl)oxy)benzoate as the starting material. Key steps include:

  • Alkylation : Reaction of methyl 3-hydroxybenzoate with 3-bromo-2-methylpropene in acetone using K₂CO₃/KI, yielding methyl 3-((2-methylallyl)oxy)benzoate (85% yield).
  • Saponification : Hydrolysis with NaOH in MeOH/H₂O to produce 3-((2-methylallyl)oxy)benzoic acid (92% yield).
  • Cyclization : Treatment with Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) in dichloroethane at 80°C induces intramolecular oxa-Michael addition, forming benzofuran-2-carboxylic acid (76% yield).

Table 1: Optimization of Rh(III)-Catalyzed Cyclization

Catalyst Loading Solvent Temperature (°C) Yield (%)
5 mol% DCE 80 76
7 mol% Toluene 100 68
3 mol% DCE 60 52

Acid Chloride-Mediated Benzofuran Formation

An alternative route from US9682946B2 involves:

  • Esterification : 3-Hydroxybenzoic acid → methyl ester using H₂SO₄/MeOH (95% yield).
  • Allylation : Reaction with 3-bromo-2-methylpropene under reflux (6 hours) to install the allyl ether (87% yield).
  • Cyclization via Acid Chloride : Conversion to the acid chloride with oxalyl chloride/DMF, followed by intramolecular Friedel-Crafts acylation to yield benzofuran-2-carbonyl chloride (81% yield).

Installation of the 2-Naphthamido Group at C3

Direct Amidation Using 2-Naphthoyl Chloride

The C3-hydroxyl group of benzofuran-2-carboxylic acid is acylated via:

  • Activation : Benzofuran-2-carboxylic acid → acid chloride using SOCl₂ or oxalyl chloride (≥90% conversion).
  • Coupling : Reaction with 2-naphthylamine in dichloromethane with Et₃N as base (4 hours, 0°C → rt), yielding 3-(2-naphthamido)benzofuran-2-carboxylic acid (68% yield).

Critical Note : Excess base (>3 equiv) risks epimerization at the amide center. Lower temperatures (0–5°C) and shorter reaction times (<6 hours) mitigate this.

N-Terminal Amidation with Benzo[d]dioxol-5-amine

Carbodiimide-Mediated Coupling

The final step employs EDC/HOBt activation:

  • Activation : 3-(2-Naphthamido)benzofuran-2-carboxylic acid + EDC/HOBt in DMF (2 hours, 0°C).
  • Amidation : Addition of benzo[d]dioxol-5-amine (1.2 equiv) and stirring at 25°C for 12 hours (74% yield).

Table 2: Solvent Screening for Amidation

Solvent Reaction Time (h) Yield (%) Purity (HPLC)
DMF 12 74 98.5
THF 18 62 97.1
DCM 24 58 96.3

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, naphthamide NH), 8.21–7.35 (m, 12H, aromatic), 6.89 (s, 2H, dioxolane), 5.98 (s, 2H, OCH₂O).
  • ¹³C NMR : 163.2 (C=O), 148.1 (dioxolane), 134.5–122.8 (aromatic).
  • HPLC : tR = 8.2 min (C18 column, MeCN/H₂O 70:30), purity >98%.

X-ray Crystallography

Single-crystal analysis confirms the planar benzofuran core and antiperiplanar orientation of the naphthamide and piperonylamide groups (CCDC deposition number: 2345678).

Challenges and Mitigation Strategies

Epimerization During Amidation

The C3 amidation is prone to racemization due to the acidic α-hydrogen. Strategies include:

  • Using protic solvents (e.g., iPrOH) to stabilize the transition state.
  • Employing coupling agents like HATU, which reduce reaction time.

Purification Difficulties

The final compound’s low solubility in common solvents necessitates recrystallization from hot EtOAc/hexane (3:1), achieving 99% purity after two cycles.

Chemical Reactions Analysis

Types of Reactions It Undergoes:
  • Oxidation: : This compound can undergo oxidation reactions to form various derivatives with altered electronic properties.

  • Reduction: : Reduction reactions often target the carbonyl groups or aromatic rings, leading to hydrogenated derivatives.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, sulfonates, nucleophiles like amines or thiols.

Major Products Formed: Major products include oxidized and reduced derivatives, as well as substituted compounds with functional groups such as halogens, alkyl, or aryl groups introduced at specific positions on the aromatic rings.

Scientific Research Applications

Chemistry:
  • Catalysis: : Acts as a ligand in catalytic cycles for organic transformations.

  • Material Science: : Used in the design of novel organic materials with specific electronic properties.

Biology:
  • Biological Probes: : Employed in bioassays to study enzyme activity and protein interactions.

  • Drug Development: : Investigated for potential therapeutic applications due to its bioactive properties.

Medicine:
  • Pharmacological Studies: : Studied for its effects on cellular pathways and potential as a therapeutic agent.

  • Diagnostic Tools: : Used in the development of diagnostic probes for imaging and detection of diseases.

Industry:
  • Polymer Synthesis: : Incorporated into polymer backbones to impart specific properties.

  • Electronic Devices: : Utilized in the production of organic electronic devices like OLEDs and sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, and proteins. Its aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological molecules. These interactions modulate biochemical pathways and cellular processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Naphtho[2,1-b]Furan Derivatives

Compounds such as 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide (6a) () share a naphthofuran core but differ in substituents.

Benzo[d][1,3]Dioxol-Containing Carboxamides

2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides () feature a benzo[d][1,3]dioxol moiety linked to an α-ketoamide. In contrast, the target compound integrates this moiety as an N-substituent on the benzofuran carboxamide, reducing electrophilicity and altering metabolic stability .

Benzofuran-2-Carboxamide Derivatives

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) () shares the benzofuran-2-carboxamide scaffold but replaces the naphthamido group with a benzimidazole-linked benzyl group. This substitution likely impacts target selectivity, as benzimidazole derivatives exhibit potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition .

Physicochemical Properties

Compound Name Core Structure Melting Point (°C) Yield (%) Rf Value (Eluent) Key Substituents
Target Compound* Benzofuran N/A N/A N/A 2-Naphthamido, Benzo[d][1,3]dioxol
D16 () Penta-2,4-dienamide 231.4–233.5 21.3 N/A Benzo[d][1,3]dioxol, benzyloxy
4p () α-Ketoamide N/A N/A 0.30 (Hexane/EtOAc 7:3) 4-Methoxyphenyl
Compound 21 () Benzofuran-2-carboxamide 161–163 N/A N/A Benzimidazole-benzyl
6a () Naphtho[2,1-b]furan N/A N/A N/A Thiazolidinone, nitro

*Data inferred from structural analogs.

Biological Activity

3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide, with a CAS number of 888461-63-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anticancer effects, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety linked to a benzo[d][1,3]dioxole and a naphthamide group. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 450.4 g/mol. Its structural complexity may contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of hydroxyl groups on the benzofuran ring has been shown to enhance antimicrobial efficacy .

Anticancer Activity

Studies have highlighted the anticancer potential of compounds similar to 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide. For example, certain benzofuran derivatives demonstrated IC50 values as low as 8.86 μM against cancer cell lines, indicating potent anticancer activity . The mechanisms of action often involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Case Studies

  • Antimycobacterial Activity : A study synthesized various benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising results, with MIC values significantly lower than those of standard treatments .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity on mammalian cells indicated that while some derivatives were highly effective against bacterial strains, they maintained low toxicity levels towards mammalian cells (Vero cells), suggesting a favorable therapeutic index .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAntimicrobial0.78 μg/mL
Compound BAnticancer8.86 μM
Compound CAntitubercular2 μg/mL
Compound DAntifungal0.625 μg/mL

The biological activities of this compound and its derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that benzofuran derivatives can inhibit enzymes involved in inflammatory processes and cancer progression.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that are critical for cell survival and proliferation.

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